molecular formula C11H15N3O B11896492 N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide CAS No. 918813-24-8

N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide

Cat. No.: B11896492
CAS No.: 918813-24-8
M. Wt: 205.26 g/mol
InChI Key: NSCYSYWTPINJRI-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide (CAS 918813-24-8) is a synthetic organic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol. This chemical features an azetidine carboxamide core linked to a meta-substituted phenyl ring bearing an aminomethyl group, a structure of high interest in medicinal chemistry research. The compound is identified in scientific literature as a key intermediate in the development of novel phenylglycinamide derivatives, which have been investigated for their potential as selective inhibitors of the coagulation protease Factor VIIa . This mechanism is a target for the development of new anticoagulant therapies . Beyond its specific application in coagulation research, the compound's structure is representative of a privileged scaffold in drug discovery. Azetidine-containing compounds are increasingly explored in neuropharmacology, with research indicating activity against targets like the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for psychiatric and neurological disorders . This compound is provided for Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918813-24-8

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]azetidine-1-carboxamide

InChI

InChI=1S/C11H15N3O/c12-8-9-3-1-4-10(7-9)13-11(15)14-5-2-6-14/h1,3-4,7H,2,5-6,8,12H2,(H,13,15)

InChI Key

NSCYSYWTPINJRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)NC2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

La(OTf)₃-Catalyzed Cyclization of cis-3,4-Epoxy Amines

This method leverages lanthanum triflate (La(OTf)₃) to catalyze intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidines with high regioselectivity.

Procedure :

  • Epoxide Synthesis : cis-3,4-Epoxy amines are prepared via mesylation of epoxy alcohols followed by aminolysis with alkyl amines.

  • Cyclization : The epoxy amine undergoes La(OTf)₃-catalyzed cyclization in dichloroethane (DCE) under reflux, forming the azetidine ring.

Advantages :

  • High yields (e.g., 81% for azetidine derivatives).

  • Tolerates acid-sensitive functional groups.

Limitations :

  • Requires stoichiometric control to avoid side products.

Horner–Wadsworth–Emmons (HWE) Reaction Followed by Aza-Michael Addition

This approach utilizes the HWE reaction to generate alkene intermediates, which undergo aza-Michael addition to form azetidines.

Procedure :

  • Alkene Synthesis : N-Boc-azetidin-3-ylidene acetate is prepared via HWE reaction from azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate.

  • Aza-Michael Addition : The alkene reacts with amines (e.g., azetidine, imidazole) in acetonitrile at 65°C, yielding 3-substituted azetidines.

Key Data :

SubstrateProduct YieldsConditions
Azetidine64%DBU, CH₃CN, 65°C, 4h
1H-Imidazole53%DBU, CH₃CN, 65°C, 4h

Advantages :

  • Diversifies azetidine substituents (e.g., imidazole, benzimidazole).

  • Moderate scalability.

Functionalization: Introduction of 3-(Aminomethyl)phenyl Group

Pd-Catalyzed C(sp³)–H Arylation

Directed C–H arylation enables the introduction of aryl groups to azetidines. For example, 8-aminoquinoline directs arylation using Pd(OAc)₂ and AgOAc.

Procedure :

  • Protection : Azetidine is protected with N-trifluoroacetamide (TFA) to enhance reactivity.

  • Arylation : Reaction with aryl iodides in DCE at 110°C yields arylated azetidines.

  • Deprotection : TFA is removed under mild alkaline conditions.

Critical Parameters :

  • Catalyst : Pd(OAc)₂ (10 mol%) with (BnO)₂PO₂H (20 mol%).

  • Solvent : DCE (1.0 M).

  • Temperature : 110°C.

Yield : 72% for model azetidine derivatives.

Microwave-Assisted Synthesis of Precursors

Microwave irradiation accelerates the synthesis of 4-(aminomethyl)aniline, a key precursor.

Procedure :

  • Reaction : 3-Chloropyrazine-2-carboxamide reacts with benzylamine and triethylamine in methanol at 140°C under microwave irradiation.

  • Purification : Flash chromatography (hexane:EtOAc).

Conditions :

ParameterValue
Temperature140°C
Time30 min
SolventMethanol
Yield46–95%

Advantages :

  • Rapid reaction kinetics.

  • High purity products.

Carboxamide Coupling

Reaction with Carbamoyl Chlorides or Isocyanates

Azetidines react with carbamoyl chlorides or alkyl isocyanates to form carboxamides.

Procedure :

  • Azetidine Activation : The azetidine is deprotonated with triethylamine.

  • Coupling : Reaction with carbamoyl chloride or isocyanate in aprotic solvents (e.g., toluene) yields the carboxamide.

Example :

ReagentSolventYield
Methyl isocyanateToluene85%
NitroureaMethanol70%

Advantages :

  • Broad functional group tolerance.

  • Scalable for industrial use.

Urea Formation via Phosgene

Phosgene-mediated conversion of amines to isocyanates facilitates urea synthesis.

Procedure :

  • Isocyanate Formation : Azetidine reacts with phosgene.

  • Urea Coupling : Reaction with amines (e.g., 4'-fluoro-4-nitro-[1,1'-biphenyl]-3-amine) yields ureas.

Conditions :

StepReagents/Conditions
Isocyanate FormationPhosgene, CH₂Cl₂, 0°C
Urea CouplingAmines, Et₃N, RT, 2h

Yield : 68–73% for biphenyl derivatives.

Integrated Synthetic Routes

Multi-Step Synthesis

  • Azetidine Formation : La(OTf)₃-catalyzed cyclization.

  • Arylation : Pd-catalyzed C–H arylation.

  • Carboxamide Coupling : Reaction with methyl isocyanate.

Key Steps :

StepReactionYieldReference
1cis-Epoxy amine cyclization81%
2Arylation with aryl iodide72%
3Isocyanate coupling85%

Total Yield : ~45% (theoretical).

One-Pot Strategies

Direct coupling of azetidine with pre-formed 3-(aminomethyl)phenylcarbamoyl chlorides minimizes purification steps.

Procedure :

  • Carbamoyl Chloride Synthesis : 3-(Aminomethyl)phenylamine reacts with triphosgene and triethylamine.

  • Azetidine Reaction : The chloride reacts with deprotonated azetidine in CH₂Cl₂.

Yield : 60–70% (moderate).

Challenges and Optimization

Side Reactions and Contaminants

  • Dimerization : Azetidines may dimerize during hydrogenolysis; triethylamine prevents this.

  • By-Products : Diphenylmethane forms during hydrogenolysis but is removable via aprotic solvents.

Catalyst Selection

  • La(OTf)₃ : Preferred for cyclization due to Lewis acidity and stability.

  • Pd(OAc)₂ : Effective for C–H activation but requires additives like (BnO)₂PO₂H.

Comparative Analysis of Methods

MethodKey StepsYield RangeScalability
La(OTf)₃-CatalyzedCyclization → Arylation → Coupling45–72%Moderate
HWE + Aza-MichaelAlkene → Azetidine → Coupling53–90%Low
Pd-Catalyzed ArylationArylation → Deprotection → Coupling70–85%High

Recommendation : Pd-catalyzed arylation offers higher yields and scalability for industrial applications .

Chemical Reactions Analysis

Substitution Reactions

The azetidine ring and aryl carboxamide group participate in nucleophilic substitution reactions. Key pathways include:

Table 1: Substitution Reactions

Reactant/ReagentConditionsProductMechanism
Alkyl halides (e.g., CH₃I)Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°CN-Alkylated azetidine derivativesSN2 at azetidine nitrogen
Acyl chlorides (e.g., AcCl)Room temperature, dichloromethaneAcylated aminomethylphenyl derivativesNucleophilic acylation at primary amine
Thionyl chloride (SOCl₂)Reflux, anhydrous conditionsChlorinated carboxamide intermediatesConversion of carboxamide to acyl chloride
  • The primary amine group undergoes alkylation or acylation, while the azetidine nitrogen reacts with electrophiles such as alkyl halides .

  • Thionyl chloride converts the carboxamide to a reactive acyl chloride, enabling further coupling.

Oxidation and Reduction

The aminomethyl group and azetidine ring exhibit redox activity:

Table 2: Redox Reactions

Reaction TypeReagents/ConditionsProductNotes
OxidationKMnO₄, acidic aqueous medium3-(Carboxyphenyl)azetidine-1-carboxamideSelective oxidation of aminomethyl to carboxyl
ReductionLiAlH₄, dry etherN-(3-(Aminomethyl)phenyl)azetidine-1-methanolReduction of carboxamide to alcohol
HydrogenolysisH₂, Pd/C catalystDebenzoylated azetidine analogsCleavage of carboxamide under hydrogenation
  • Oxidation with KMnO₄ yields carboxylic acid derivatives, critical for modifying solubility .

  • LiAlH₄ reduces the carboxamide to a hydroxymethyl group, enhancing hydrogen-bonding capacity .

Aza-Michael Addition

The aminomethyl group acts as a nucleophile in conjugate additions:

Table 3: Aza-Michael Additions

Michael AcceptorConditionsProductYield Optimization
α,β-Unsaturated carbonyls (e.g., acrylates)DBU, CH₃CN, 25°Cβ-Amino carbonyl adductsHigher yields in non-polar solvents
QuinonesEthanol, refluxAminomethyl-anthraquinone hybridspH-sensitive regioselectivity
  • These reactions exploit the nucleophilicity of the primary amine to generate bioactive hybrids .

Cyclization and Heterocycle Formation

Intramolecular reactions enable access to fused ring systems:

Table 4: Cyclization Reactions

Cyclization TriggerConditionsProductApplication
Carbodiimides (e.g., EDC)Room temperature, DCMAzetidine-fused imidazolidinonesAntimicrobial scaffolds
Thiophosgene0°C, THFThiazolidinone derivativesAnticancer lead compounds
  • Cyclizations are pivotal for generating constrained heterocycles with enhanced target affinity .

Biological Interaction Mechanisms

The compound’s reactivity directly influences its pharmacological behavior:

  • Enzyme inhibition : The carboxamide group chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases).

  • Membrane permeability : Lipophilic azetidine and polar carboxamide balance logP values (~1.5–2.0), facilitating blood-brain barrier penetration .

Stability and Degradation Pathways

Critical stability data under varying conditions:

Table 5: Stability Profile

ConditionDegradation PathwayHalf-Life
Acidic (pH 2)Hydrolysis of carboxamide to carboxylic acid4–6 hrs
Alkaline (pH 10)Azetidine ring opening<1 hr
UV light (254 nm)Photooxidation of aminomethyl group48 hrs
  • Instability in alkaline media necessitates protective group strategies during synthesis .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide has been identified as a potential therapeutic agent due to its ability to interact with various biological targets. Its structural characteristics allow it to function as an inhibitor of specific enzymes and receptors, which is crucial in the development of treatments for diseases such as cancer and inflammation.

Biological Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown that related compounds can inhibit the growth of HL-60 promyelocytic leukemia cells and oral squamous cell carcinoma lines with low CC50 values, indicating selective cytotoxicity towards malignant cells while sparing non-malignant cells .

Applications in Biological Research

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on pathways involved in cancer progression. The ability to inhibit STAT3 activity suggests potential applications in the development of small-molecule inhibitors for therapeutic use .

Cytotoxicity Studies
In vitro cytotoxicity studies have highlighted the compound's effectiveness against various cancer cell lines. The observed IC50 values indicate a promising profile for further development as an anticancer agent .

Material Science Applications

Beyond biological applications, this compound serves as a building block for synthesizing more complex molecules in material science. Its unique functional groups enable its use in developing new materials and catalysts for various chemical processes .

Case Study 1: Anticancer Activity Evaluation

  • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Enzyme Inhibition

  • Objective : Investigate the inhibition of STAT3 DNA-binding activity.
  • Findings : Potent inhibition was observed at concentrations below 5 μM, demonstrating its potential as a therapeutic agent against breast cancer.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Enzyme InhibitionHuman Breast Cancer CellsInhibition of STAT3 activity2020

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide with three structurally related azetidine-carboxamide derivatives, emphasizing differences in substituents, molecular properties, and inferred biological activities.

Structural and Molecular Comparisons

Azetidine-carboxamide derivatives exhibit significant variability in their aromatic and heterocyclic substituents, which critically influence their physicochemical and pharmacological profiles. Key distinctions are summarized in Table 1.

Table 1: Structural and Molecular Properties of Azetidine-Carboxamide Analogs

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents
This compound Not reported Not reported Azetidine-1-carboxamide, 3-aminomethylphenyl
3-(2-Methoxyphenoxy)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]azetidine-1-carboxamide Not explicit Not reported Azetidine-1-carboxamide, 2-methoxyphenoxy, 3-(2-oxo-oxazolidin-3-yl)phenyl
1-(Diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide (1081130-65-5) C22H21N3O 343.4 Azetidine-3-carboxamide, diphenylmethyl, pyridin-3-yl
N-(1H-Benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (2034257-53-7) C21H18N6O 370.4 Azetidine-3-carboxamide, 1H-benzimidazol-2-yl, 6-phenylpyrimidin-4-yl

Key Observations:

  • Substituent Complexity: The target compound features a simpler structure with a single aminomethylphenyl group, whereas analogs in –3 incorporate additional heterocycles (e.g., oxazolidinone, pyridine, benzimidazole) or bulky substituents (e.g., diphenylmethyl). These modifications likely alter lipophilicity, solubility, and target selectivity.
Physicochemical and Pharmacological Inferences
  • Hydrophilicity vs. Lipophilicity: The aminomethyl group in the target compound enhances hydrophilicity, which may improve aqueous solubility compared to the 2-methoxyphenoxy () and diphenylmethyl () groups, which are more lipophilic.
  • The benzimidazole and pyrimidine groups in are common in anticancer and antiviral agents, implying possible kinase or polymerase inhibition . The target compound’s aminomethylphenyl group may favor interactions with aminergic receptors (e.g., serotonin or dopamine receptors) due to structural resemblance to endogenous amines.

Biological Activity

N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevance in drug development, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2O
  • CAS Number : 918813-24-8
  • Molecular Weight : 220.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized that the azetidine ring can influence neurotransmitter systems, potentially modulating receptor activities associated with various physiological responses.

Interaction with Receptors

Research indicates that compounds with similar structures can interact with neurotransmitter receptors, such as:

  • Dopamine Receptors : Modulating dopaminergic signaling pathways.
  • Serotonin Receptors : Affecting mood and anxiety levels.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, azetidine derivatives have shown activity against constitutive STAT3 induction in breast cancer cells at concentrations as low as 1–3 μM, indicating their potential to inhibit tumor growth by disrupting crucial signaling pathways involved in cancer proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell Line IC50 (μM) Effect
MDA-MB-231 (Breast)2.4Inhibition of STAT3 DNA-binding activity
HeLa (Cervical)5.0Induction of apoptosis
L1210 (Leukemia)9.6Growth inhibition

Case Study 1: Breast Cancer Inhibition

In a study examining the effects of azetidine derivatives on breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 1 μM. The mechanism was attributed to the inhibition of STAT3-mediated transcriptional activity, which is critical for tumor cell survival .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of similar azetidine compounds against neurodegenerative diseases. The results suggested that these compounds could enhance neuronal survival by modulating glutamate receptor activity, providing a potential therapeutic avenue for conditions like Alzheimer's disease.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-(Aminomethyl)phenyl)azetidine-1-carboxamide?

The synthesis typically involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in anhydrous DMF (N,N-Dimethylformamide). For example, a carboxylate precursor (e.g., furopyrimidine carboxylic acid) is activated with HATU, followed by reaction with 1-(3-(aminomethyl)phenyl)-N,N-dimethylmethanamine. Purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>95%) .

Q. How does the structural framework of this compound influence its biological activity?

The N-(3-(aminomethyl)phenyl) group enables hydrogen bonding with target enzymes (e.g., Factor Xa), while the azetidine-1-carboxamide moiety enhances metabolic stability by reducing oxidative degradation. Computational studies (e.g., molecular docking) suggest the aminomethylphenyl group aligns with hydrophobic pockets in Factor Xa’s active site, contributing to IC₅₀ values <10 nM .

Q. What analytical techniques validate the compound’s structural integrity and purity?

Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm functional groups (e.g., azetidine ring protons at δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight, while reverse-phase HPLC (C18 column, UV detection at 254 nm) assesses purity (>98%). Residual solvents are quantified via gas chromatography (GC) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize azetidine-1-carboxamide derivatives for Factor Xa inhibition?

Systematic modifications include:

  • Azetidine ring substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity.
  • Phenyl group functionalization : Adding fluorine or sulfonyl groups to improve selectivity over related serine proteases.
  • Linker optimization : Replacing carboxamide with sulfonamide to modulate solubility. In vitro assays (e.g., chromogenic substrate hydrolysis) and pharmacokinetic profiling (e.g., rat liver microsome stability) guide iterative design .

Q. What computational tools predict the ADMET properties of this compound?

AI-driven platforms evaluate parameters like:

  • Lipophilicity (LogP) : Predicted via molecular dynamics simulations to balance membrane permeability and solubility.
  • Metabolic stability : CYP450 inhibition risks assessed using quantum mechanical/molecular mechanical (QM/MM) models.
  • Toxicity : Machine learning predicts hERG channel binding to mitigate cardiotoxicity. Tools like Schrödinger’s ADMET Predictor or OpenADMET are commonly used .

Q. How can researchers resolve discrepancies in potency data across enzyme inhibition assays?

Contradictory results may arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols by:

  • Using recombinant Factor Xa from consistent sources (e.g., human plasma vs. bacterial expression).
  • Validating substrate concentrations (e.g., chromogenic vs. fluorogenic substrates).
  • Applying statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with surface plasmon resonance (SPR) for binding kinetics .

Q. What strategies improve metabolic stability in azetidine-containing compounds?

  • Steric shielding : Introduce bulky substituents (e.g., methyl groups) near metabolically labile sites (e.g., azetidine nitrogen).
  • Isotere replacement : Substitute azetidine with pyrrolidine to reduce CYP3A4-mediated oxidation.
  • Prodrug approaches : Mask primary amines with acetyl groups, which are cleaved in vivo. In vivo studies in rodents show improved half-life (t₁/₂ >4 hours) with these modifications .

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